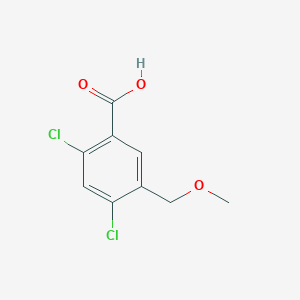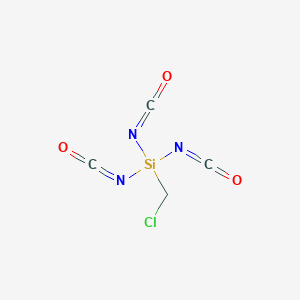
(Chloromethyl)(triisocyanato)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)(triisocyanato)silane is an organosilicon compound characterized by the presence of a chloromethyl group and three isocyanato groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(triisocyanato)silane typically involves the reaction of chloromethyltrichlorosilane with silver cyanate or sodium cyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
ClCH2SiCl3+3AgNCO→ClCH2Si(NCO)3+3AgCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure high yield and purity of the final product. The by-products, such as silver chloride, are typically removed through filtration and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)(triisocyanato)silane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanato groups can be substituted with other nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and isocyanic acid.
Addition Reactions: The isocyanato groups can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanato groups to form urea derivatives.
Alcohols: React with isocyanato groups to form carbamates.
Water: Hydrolyzes the compound to form silanols and isocyanic acid.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Silanols: Formed from hydrolysis.
Scientific Research Applications
(Chloromethyl)(triisocyanato)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and coatings.
Organic Synthesis: Serves as a reagent for introducing isocyanato groups into organic molecules.
Bioconjugation: Utilized in the modification of biomolecules for various applications in biotechnology and medicine.
Surface Modification: Employed in the functionalization of surfaces to enhance properties such as adhesion and hydrophobicity.
Mechanism of Action
The mechanism of action of (Chloromethyl)(triisocyanato)silane involves the reactivity of its isocyanato groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. The chloromethyl group can also participate in substitution reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
Chloromethyltrichlorosilane: Similar in structure but lacks the isocyanato groups.
Trimethylsilyl Chloride: Contains a trimethylsilyl group instead of a chloromethyl group.
Methyltrichlorosilane: Contains a methyl group instead of a chloromethyl group.
Uniqueness
(Chloromethyl)(triisocyanato)silane is unique due to the presence of both chloromethyl and triisocyanato groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
91485-22-2 |
|---|---|
Molecular Formula |
C4H2ClN3O3Si |
Molecular Weight |
203.61 g/mol |
IUPAC Name |
chloromethyl(triisocyanato)silane |
InChI |
InChI=1S/C4H2ClN3O3Si/c5-1-12(6-2-9,7-3-10)8-4-11/h1H2 |
InChI Key |
VMENSAFLZFGSAM-UHFFFAOYSA-N |
Canonical SMILES |
C([Si](N=C=O)(N=C=O)N=C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
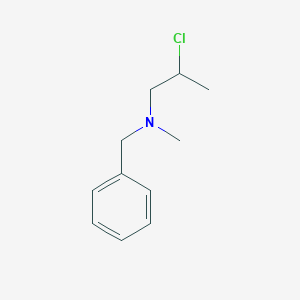
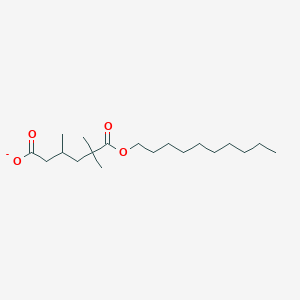
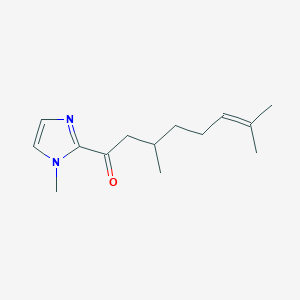
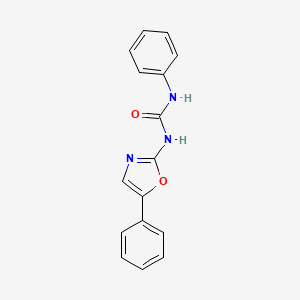

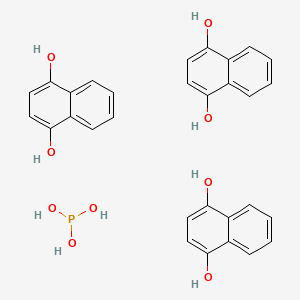

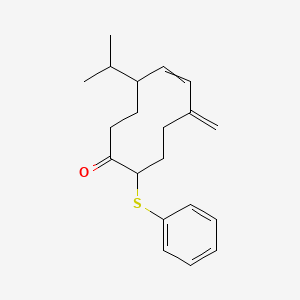
![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
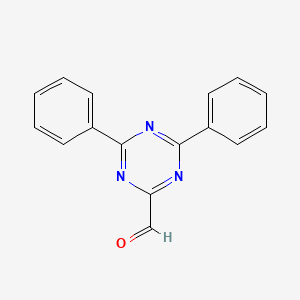
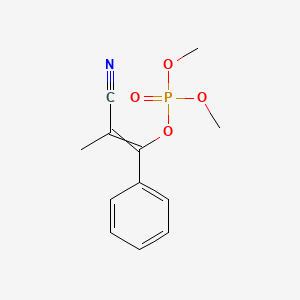
![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)
